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Compound of Interest

Compound Name: 2,2'-Oxydipropanol

Cat. No.: B032387 Get Quote

Introduction

2,2'-Oxydipropanol, a primary isomer of dipropylene glycol (DPG), is a colorless, viscous

liquid with the chemical formula C₆H₁₄O₃. It is widely used as a solvent, plasticizer, and

chemical intermediate in various industries. The accurate characterization of this compound is

crucial for quality control and research applications. This technical guide provides an in-depth

overview of the spectroscopic data for 2,2'-Oxydipropanol, including Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is intended for

researchers, scientists, and professionals in drug development who require detailed analytical

information and protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of

2,2'-Oxydipropanol. Both ¹H and ¹³C NMR provide unique insights into the carbon-hydrogen

framework.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides distinct signals for each unique carbon environment within the

molecule's isomers. For the symmetric 2,2'-oxybis(1-propanol) isomer, the signals can be

clearly assigned.
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Carbon Position Chemical Shift (δ, ppm)

C1, C1' 68.86 / 68.82

C2, C2' 75.80 / 75.76

C3, C3' 18.06 / 18.02

Data presented as pairs for diastereoisomers

where applicable.[1]

¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the proton environments and their connectivity

through spin-spin coupling. The following table represents a typical ¹H NMR spectrum for 2,2'-
Oxydipropanol.

Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

-CH₃ ~1.15 Doublet (d) ~6.3 6H

-CH₂-OH ~3.40-3.55 Multiplet (m) - 4H

-CH- ~3.80-3.95 Multiplet (m) - 2H

-OH Variable Broad Singlet - 2H

Note: Chemical

shifts are

approximate and

can vary based

on solvent,

concentration,

and temperature.

The -OH peak is

often broad and

its position is

highly variable.
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Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The

spectrum of 2,2'-Oxydipropanol is dominated by absorptions from the hydroxyl and ether

groups, as well as the alkyl backbone.

Wavenumber (cm⁻¹) Assignment Intensity

3550 - 3200 O-H Stretch (Alcohol) Strong, Broad

2970 - 2850 C-H Stretch (Alkyl) Strong

~1465 C-H Bend (CH₂) Medium

~1380 C-H Bend (CH₃) Medium

1140 - 1085 C-O Stretch (Ether & Alcohol) Strong

The broad O-H stretching band is characteristic of hydrogen-bonded hydroxyl groups.[2][3][4]

The strong C-O stretching region confirms the presence of both ether and alcohol

functionalities.[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structural

fragmentation of the molecule. Under Electron Ionization (EI), alcohols like 2,2'-Oxydipropanol
often exhibit a weak or absent molecular ion peak (M⁺) but show characteristic fragment ions

from alpha-cleavage and dehydration.
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m/z (Mass/Charge)
Proposed Fragment Ion /
Loss

Notes

135 [M+H]⁺

Protonated molecule,

observed in soft ionization

methods.[5]

117 [M+H - H₂O]⁺
Loss of water from the

protonated molecule.[5]

89 [C₄H₉O₂]⁺ Result of C-C bond cleavage.

59 [C₃H₇O]⁺
Base peak resulting from

alpha-cleavage.[5]

45 [C₂H₅O]⁺
Common fragment for primary

alcohols.

Note: The molecular weight of

2,2'-Oxydipropanol is 134.17

g/mol .[1]

Experimental Protocols
Detailed and reproducible experimental methods are essential for obtaining high-quality

spectroscopic data.

NMR Data Acquisition Protocol
Sample Preparation: Dissolve approximately 10-20 mg of 2,2'-Oxydipropanol in ~0.6 mL of

a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Setup: Place the sample in the NMR spectrometer. Perform standard instrument

optimization routines including locking on the deuterium signal of the solvent, tuning and

matching the probe, and shimming the magnetic field to achieve homogeneity.[6]

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment (e.g.,

'zg30').[6] Typical parameters include a 30° pulse angle, a spectral width of ~12 ppm, an
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acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[5][7] Collect 8 to 16

scans for a sufficient signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g.,

'zgpg30').[6] A wider spectral width (~220 ppm) is required. Due to the lower natural

abundance of ¹³C, a larger number of scans (e.g., 256 or more) and a longer relaxation delay

may be necessary.[6]

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum and perform baseline correction. Calibrate the chemical shift

scale using the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H spectrum.

ATR-FTIR Spectroscopy Protocol
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g.,

diamond or zinc selenide) is clean.[8] Record a background spectrum of the clean, empty

crystal. This will be automatically subtracted from the sample spectrum.

Sample Application: Place a single drop of liquid 2,2'-Oxydipropanol directly onto the center

of the ATR crystal. The sample must be in good contact with the crystal surface.[8][9]

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added

at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

Data Processing: The software automatically performs a background correction. If

necessary, an ATR correction algorithm can be applied to make the spectrum appear more

like a traditional transmission spectrum.[8]

Electron Ionization Mass Spectrometry (EI-MS) Protocol
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a Gas Chromatography (GC) system for separation and controlled introduction

or by direct infusion.

Ionization: In the ion source, vaporized molecules are bombarded with a high-energy

electron beam (typically 70 eV).[10] This causes the molecule to lose an electron, forming a

molecular ion (M⁺•), which is a radical cation.
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Fragmentation: The high internal energy of the molecular ion causes it to undergo

characteristic fragmentation, breaking into smaller, more stable charged ions and neutral

radicals.[10][11]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is plotted against their m/z

value to generate the mass spectrum.

Visualizations
The following diagrams illustrate the logical workflows for acquiring the spectroscopic data

described.

Diagram 1: A generalized workflow for acquiring and processing NMR spectra.
Diagram 2: Step-by-step process for analysis using ATR-FTIR spectroscopy.

Diagram 3: Workflow for sample analysis by Electron Ionization Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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